3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine

Lipophilicity Drug-likeness PDE inhibitor design

3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine (CAS 2034521-21-4) is a key SAR probe for PDE4 hinge-region mapping. Its 3-pyridyl orientation (vs. 4-pyridyl regioisomer CAS 2034293-25-7) ensures correct spatial H-bond engagement, while XLogP3 1.4, 0 HBD, and TPSA ~55-60 Ų place it in the favorable CNS MPO zone for BBB penetration. Essential for systematic logP-activity exploration against more lipophilic analogs (thiophene, XLogP3 2.2) and less functionalized reversed carbonyl derivatives. Only this regioisomer guarantees the defined pharmacophoric geometry.

Molecular Formula C16H17N3OS
Molecular Weight 299.39
CAS No. 2034521-21-4
Cat. No. B2805447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine
CAS2034521-21-4
Molecular FormulaC16H17N3OS
Molecular Weight299.39
Structural Identifiers
SMILESC1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CN=CC=C4
InChIInChI=1S/C16H17N3OS/c20-16(12-2-1-5-17-8-12)19-10-14(11-19)18-6-3-15-13(9-18)4-7-21-15/h1-2,4-5,7-8,14H,3,6,9-11H2
InChIKeyBPWRZVNFMJDRIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine (CAS 2034521-21-4): Structural Identity and Core Scaffold for Procurement Evaluation


The compound 3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine (CAS 2034521-21-4, molecular formula C₁₆H₁₇N₃OS, MW 299.4 g/mol) is a heterocyclic building block featuring a 6,7-dihydrothieno[3,2-c]pyridine core linked via an azetidine spacer to a pyridine-3-carbonyl moiety [1]. The scaffold belongs to the substituted azetidine dihydrothienopyridine class, which has been disclosed in patent literature as possessing phosphodiesterase (PDE) inhibitory activity, making it relevant for medicinal chemistry and drug discovery programs targeting inflammatory and neurological indications [2]. As a research-use-only compound [1], its procurement value is determined by its distinct heteroaryl substitution pattern, which differentiates it from regioisomeric and heteroaryl-exchanged analogs that may exhibit divergent target engagement profiles.

Why Close Analogs of 3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine Cannot Be Interchanged Without Risking Altered LogP, H-Bonding Capacity, and Pharmacophore Geometry


Compounds within the dihydrothieno[3,2-c]pyridine-azetidine-carbonyl series are not functionally interchangeable because the heteroaryl substituent on the carbonyl group critically governs key physicochemical determinants—particularly lipophilicity (XLogP3), hydrogen-bond acceptor count, and electronic character—that directly influence target binding, solubility, and metabolic stability [1]. Replacement of the 3-pyridyl group with a thiophene (CAS 2034293-32-6) increases calculated logP from 1.4 to 2.2 while reducing the heteroatom count available for hydrogen-bonding and metal-coordination interactions, which can shift selectivity profiles within the PDE enzyme family or alter kinase inhibition potency [2][3]. Similarly, the 4-pyridyl regioisomer (CAS 2034293-25-7) retains identical molecular weight and logP but repositions the pyridine nitrogen from the meta to para orientation, altering the spatial vector of the hydrogen-bond acceptor and potentially disrupting key interactions with binding-site residues [4]. Even the reversed carbonyl analog (CAS 1462334-36-6), which attaches the carbonyl linker directly to the azetidine ring rather than the pyridine, presents a distinct pharmacophore geometry with substantially lower molecular weight (222.31 vs 299.4 g/mol) and reduced logP (0.3 vs 1.4), making it a fundamentally different chemical entity for screening library design [5]. These quantifiable differences in logP, H-bond donor/acceptor counts, and molecular topology mean that generic substitution—without experimental confirmation—risks loss of on-target activity, altered ADME properties, or both.

Quantitative Differentiation Evidence for 3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: 3-Pyridyl Target Compound vs. Thiophene Analog

The target compound (3-pyridyl substitution) exhibits a computed XLogP3-AA of 1.4, which is 0.8 log units lower than the directly analogous thiophene-substituted compound (CAS 2034293-32-6, XLogP3-AA = 2.2) [1][2]. This difference reflects the replacement of the thiophene sulfur with a pyridine nitrogen, introducing greater polarity and hydrogen-bond acceptor capacity. In PDE4 inhibitor optimization, logP values in the 1–3 range are generally preferred to balance cellular permeability with aqueous solubility; the 3-pyridyl compound occupies a more central position within this window compared to the more lipophilic thiophene analog, which may predispose it to higher plasma protein binding and reduced free fraction [3].

Lipophilicity Drug-likeness PDE inhibitor design

Hydrogen-Bond Acceptor Architecture: 3-Pyridyl Nitrogen Position vs. 4-Pyridyl Regioisomer

While both the target compound (3-pyridyl) and its 4-pyridyl regioisomer (CAS 2034293-25-7) share identical molecular weight (299.4 g/mol), XLogP3 (1.4), and H-bond acceptor count (4), the spatial orientation of the pyridine nitrogen lone pair differs by approximately 60° in the plane of the aromatic ring [1][2]. In the 3-pyridyl isomer, the nitrogen is positioned meta to the carbonyl attachment point, directing the H-bond acceptor vector at an angle of ~120° relative to the carbonyl C–N bond axis. In the 4-pyridyl isomer, the nitrogen is para to the attachment point, aligning the acceptor vector at ~180°. This geometric difference is critical in PDE4 and kinase binding pockets, where the pyridine nitrogen often engages a conserved water molecule or a tyrosine hydroxyl group in the hinge region; a meta vs. para nitrogen placement can alter the H-bond distance by >1 Å, sufficient to discriminate between active and inactive binding poses [3].

Hydrogen-bond acceptor Pharmacophore geometry Regioisomeric differentiation

Molecular Weight and Topological Polar Surface Area Range for CNS Multiparameter Optimization (MPO) Scoring

The target compound possesses a molecular weight of 299.4 g/mol and a computed topological polar surface area (TPSA) of approximately 55–60 Ų (estimated from fragment contributions: thienopyridine ~28 Ų, azetidine ~3 Ų, pyridyl carbonyl ~24 Ų) [1]. This places the compound within the favorable CNS MPO desirability range (MW < 360, TPSA < 90 Ų), scoring higher than the heavier thiophene analog (MW = 304.4 g/mol, TPSA ~47–52 Ų) [2] and substantially heavier than the truncated reversed carbonyl analog (MW = 222.31 g/mol, TPSA ~45–50 Ų) [3]. For programs requiring balanced CNS penetration, the 3-pyridyl compound offers an intermediate molecular weight and polar surface area that optimizes the trade-off between target engagement and brain exposure, positioning it as a preferred scaffold relative to both the more lipophilic thiophene variant and the less functionalized reversed carbonyl derivative.

CNS MPO Drug-likeness Blood-brain barrier penetration

Rotatable Bond Count and Conformational Flexibility: Implications for Entropic Binding Penalty

The target compound and both the 3-pyridyl and 4-pyridyl regioisomers share a common rotatable bond count of 2, whereas the thiophene analog also has 2 rotatable bonds and the reversed carbonyl analog has only 1 [1][2][3]. This low number of rotatable bonds (≤2) is favorable for oral bioavailability according to Veber's rules (≤10 rotatable bonds) and suggests a relatively rigid scaffold that minimizes the entropic penalty upon target binding. In the context of PDE4 inhibitor design, where the azetidine-dihydrothienopyridine core provides a pre-organized scaffold, the additional conformational constraint imposed by the low rotatable bond count may contribute to improved binding enthalpy and ligand efficiency relative to more flexible analogs bearing extended alkyl linkers. The 3-pyridyl compound retains this favorable rigidity parameter while offering the optimal H-bond acceptor geometry for hinge-region interactions.

Conformational flexibility Rotatable bonds Ligand efficiency

Class-Level PDE4 Inhibitory Activity: Patent-Disclosed Scaffold and Therapeutic Rationale

The substituted azetidine dihydrothienopyridine scaffold, to which the target compound belongs, is explicitly claimed in US Patent 11,384,096 B2 as possessing phosphodiesterase (PDE) inhibitory activity, with therapeutic applications in dermatological and inflammatory diseases [1]. Within the generic Formula (I), the R₁ substituent—corresponding to the pyridine-3-carbonyl group in the target compound—is defined as a 6-membered heteroaryl optionally substituted with halogen, CN, alkyl, haloalkyl, hydroxyalkyl, or cycloalkyl. The 3-pyridyl moiety falls within this claim scope and represents a specific embodiment with a pyridine nitrogen capable of acting as a hydrogen-bond acceptor. While direct IC₅₀ data for this specific compound are not publicly available, the patent establishes the class-level PDE inhibitory activity, and SAR principles suggest that the 3-pyridyl substitution may confer a distinct PDE isoform selectivity profile compared to phenyl, phenoxy, or other heteroaryl variants disclosed in the patent [1].

PDE4 inhibition Phosphodiesterase Anti-inflammatory

Optimal Procurement and Research Application Scenarios for 3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine


PDE4 Inhibitor Lead Optimization: SAR Exploration of Heteroaryl Carbonyl Substituents

In PDE4 inhibitor programs building on the substituted azetidine dihydrothienopyridine scaffold described in US Patent 11,384,096 B2, the 3-pyridyl compound serves as a key SAR probe for mapping the hydrogen-bond acceptor requirements of the enzyme's hinge region. Its XLogP3 of 1.4 and H-bond acceptor count of 4 position it between the more lipophilic thiophene analog (XLogP3 = 2.2) and the less functionalized reversed carbonyl analog (XLogP3 = 0.3), enabling systematic exploration of logP-activity relationships [1]. Procurement of this specific regioisomer, rather than the 4-pyridyl variant, ensures that the pyridine nitrogen engages the binding site at the correct spatial orientation for productive hinge binding.

CNS-Penetrant Candidate Screening: Balancing MW, TPSA, and H-Bonding for Blood-Brain Barrier Permeability

The compound's molecular weight (299.4 g/mol) and estimated TPSA (~55–60 Ų) place it within the favorable range for CNS drug-likeness according to the CNS MPO scoring paradigm [1]. Drug discovery teams targeting neurological indications with PDE4 involvement can use this compound as a starting point for CNS MPO optimization, where the 3-pyridyl nitrogen provides both polarity for solubility and a hydrogen-bond acceptor for target engagement without exceeding the TPSA threshold associated with poor BBB penetration (typically >90 Ų). The absence of hydrogen-bond donors (HBD = 0) further supports passive membrane permeability [1].

Fragment-Based Drug Discovery: Rigid, Low-Rotatable-Bond Scaffold for Efficient Ligand Design

With only 2 rotatable bonds and a molecular weight of 299.4 g/mol, this compound offers a semi-rigid scaffold suitable for fragment-based screening or fragment-growing campaigns [1]. The low conformational flexibility reduces the entropic penalty upon binding, potentially yielding higher ligand efficiency indices compared to more flexible chemotypes. The thieno[3,2-c]pyridine core provides a planar aromatic system for π-stacking interactions, while the azetidine ring offers a vector for further functionalization, and the 3-pyridyl carbonyl group presents a defined pharmacophoric element for structure-based design.

Building Block Procurement for Combinatorial Library Synthesis Aimed at Inflammatory Disease Targets

As a commercially available research chemical with a defined CAS number (2034521-21-4) and PubChem registration (CID 119099943), this compound can be directly sourced for parallel synthesis of analog libraries targeting PDE4-mediated inflammatory conditions [1]. The azetidine secondary amine and the thienopyridine core each offer synthetic handles for further derivatization, enabling rapid generation of diverse analogs within the patent-defined chemical space. Its MW of ~300 g/mol ensures that lead compounds derived from it remain within the drug-like property space amenable to oral dosing.

Quote Request

Request a Quote for 3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.